molecular formula C17H24Cl2N2O B10775885 2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide

2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide

Cat. No.: B10775885
M. Wt: 343.3 g/mol
InChI Key: ISJUYFBACBKWBV-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

U-51754 (hydrochloride) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

U-51754 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of U-51754 (hydrochloride) involves its interaction with opioid receptors in the body. It acts as a potent agonist at the μ-opioid receptor, leading to the activation of downstream signaling pathways that result in its analgesic effects. The compound is not structurally related to fentanyl but has been confirmed in opioid overdoses and deaths .

Comparison with Similar Compounds

U-51754 (hydrochloride) is structurally similar to other synthetic opioids such as U-47700, U-49900, and U-48800. it is unique in its specific chemical structure and potency. Similar compounds include:

Properties

Molecular Formula

C17H24Cl2N2O

Molecular Weight

343.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide

InChI

InChI=1S/C17H24Cl2N2O/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)11-12-8-9-13(18)14(19)10-12/h8-10,15-16H,4-7,11H2,1-3H3/t15-,16-/m0/s1

InChI Key

ISJUYFBACBKWBV-HOTGVXAUSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.